Methyl 7-(3-chloro-4-methoxybenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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Overview
Description
Methyl 7-(3-chloro-4-methoxybenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(3-chloro-4-methoxybenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-methoxybenzenesulfonamide and tetrahydroisoquinoline derivatives. The key steps in the synthesis may include:
Nucleophilic substitution: Introduction of the sulfonamide group to the tetrahydroisoquinoline core.
Esterification: Formation of the carboxylate ester group.
Purification: Techniques such as recrystallization or chromatography to isolate the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions and purification.
Temperature and Pressure: Control of reaction temperature and pressure to ensure optimal conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(3-chloro-4-methoxybenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Methyl 7-(3-chloro-4-methoxybenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The tetrahydroisoquinoline core may also interact with biological molecules, affecting various pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-(3-chloro-4-methoxybenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: shares similarities with other sulfonamide and tetrahydroisoquinoline derivatives.
Sulfonamide derivatives: Known for their antibacterial properties.
Tetrahydroisoquinoline derivatives: Known for their neuroprotective and anticancer properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
methyl 7-[(3-chloro-4-methoxyphenyl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-25-17-6-5-15(10-16(17)19)27(23,24)20-14-4-3-12-7-8-21(18(22)26-2)11-13(12)9-14/h3-6,9-10,20H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSHMMXMNDHQLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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